2-(chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole
Overview
Description
The description of an organic compound usually includes its molecular formula, structure, and functional groups. The compound you mentioned is a benzodiazole derivative, which means it contains a fused benzene and diazole ring .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis of benzodiazole derivatives often involves reactions like nucleophilic substitution, condensation, or cyclization .Molecular Structure Analysis
The molecular structure of an organic compound is often determined using spectroscopic techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The reactivity of an organic compound is largely determined by its functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of an organic compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Scientific Research Applications
Chemical Synthesis and Reactivity
The compound has been utilized in reactions that follow the SRN1 mechanism, leading to the synthesis of 1-methyl-5-nitro-imidazoles with a trisubstituted ethylenic double bond. These compounds result from a C-alkylation reaction followed by base-promoted nitrous acid elimination, highlighting the chemical's role in creating structurally diverse molecules (Crozet et al., 1985).
Antimicrobial Activity
Synthetic pathways involving 2-(chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole lead to novel 2-substituted-1H-benzimidazole derivatives with significant in vitro antimicrobial activity. This demonstrates the compound's utility as a precursor in the development of new antimicrobial agents, emphasizing its importance in the field of medicinal chemistry (Abdellatif et al., 2013).
Organic Magnetic Materials
Studies on benzimidazole-based organic magnetic materials have involved derivatives of this compound. These investigations explore the role of hydrogen bonds in the magnetic properties of these materials, contributing valuable insights into the design of organic magnetic materials (Ferrer et al., 2001).
Crystal Engineering and Halogen Bonds
In the realm of crystal engineering, the related compound 2-chloro-4-nitrobenzoic acid, which shares structural similarities with this compound, has been used to study the effects of halogen bonds on molecular structure. This research enhances our understanding of molecular interactions and crystal formation, demonstrating the broader relevance of compounds in this chemical family (Oruganti et al., 2017).
Corrosion Inhibition
Another application of related benzotriazole derivatives, which are structurally akin to this compound, involves their use as inhibitors for copper corrosion in sulfate solutions. This illustrates the compound's potential utility in materials science, specifically in the protection of metals from corrosion (Aramaki et al., 1991).
Mechanism of Action
Target of Action
Compounds with similar structures are known to interact with various proteins and enzymes in the body .
Mode of Action
The mode of action of 2-(Chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole involves a series of chemical reactions. The compound is likely to undergo substitution reactions at the benzylic position . These reactions typically occur via an SN1 pathway, facilitated by the resonance-stabilized carbocation .
Biochemical Pathways
It’s worth noting that benzylic halides, such as this compound, typically react via an sn1 pathway, which involves a series of steps that can affect various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds are known to cause a variety of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the temperature .
Safety and Hazards
Properties
IUPAC Name |
2-(chloromethyl)-1-methyl-5-nitrobenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-12-8-3-2-6(13(14)15)4-7(8)11-9(12)5-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNOXQSJGAMOSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304865 | |
Record name | 2-(Chloromethyl)-1-methyl-5-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20443-39-4 | |
Record name | 2-(Chloromethyl)-1-methyl-5-nitro-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20443-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 167861 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020443394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20443-39-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167861 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Chloromethyl)-1-methyl-5-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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